molecular formula C10H19NO9 B563774 Isofagomine D-Tartrate CAS No. 957230-65-8

Isofagomine D-Tartrate

Cat. No. B563774
CAS RN: 957230-65-8
M. Wt: 297.3
InChI Key: ULBPPCHRAVUQMC-RWOHWRPJSA-N
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Description

Isofagomine D-Tartrate is a competitive inhibitor of human lysosomal β-glucosidase . It interacts with the catalytic pocket of β-glucosidase, acting as a chemical chaperone that increases the amount of β-glucosidase by stabilizing and/or promoting the folding of the enzyme . It has been shown to increase lysosomal β-glucosidase activity by 2- to 3-fold in mutant N370S Gaucher fibroblasts .


Synthesis Analysis

The synthesis of Isofagomine D-Tartrate has been demonstrated in the context of the synthesis of D- as well as L-glucose type iminosugars (isofagomines) .


Molecular Structure Analysis

The molecular formula of Isofagomine D-Tartrate is C10H19NO9 . Its average mass is 297.259 Da and its monoisotopic mass is 297.105988 Da .


Chemical Reactions Analysis

Isofagomine D-Tartrate interacts with the catalytic pocket of β-glucosidase, acting as a chemical chaperone that increases the amount of β-glucosidase by stabilizing and/or promoting the folding of the enzyme .


Physical And Chemical Properties Analysis

Isofagomine D-Tartrate has a molecular formula of C6H13NO3 • C4H6O6 and a formula weight of 297.3 . It is soluble in DMSO: 2 mg/ml and PBS (pH 7.2): 5 mg/ml .

Scientific Research Applications

Isofagomine D-Tartrate: A Comprehensive Analysis of Scientific Research Applications

Gaucher Disease Treatment: Isofagomine D-Tartrate has been identified as a potential treatment for Gaucher disease, a lysosomal storage disorder characterized by a substantial deficiency of β-glucosidase. It acts as a chemical chaperone, increasing the amount of β-glucosidase by stabilizing and promoting the folding of the enzyme, which is crucial for the breakdown of glucocerebroside into glucose and ceramide .

Parkinsonism Risk Factor: Recent studies have explored the role of Isofagomine D-Tartrate in the context of parkinsonism. The compound’s ability to increase lysosomal β-glucosidase activity may influence the risk factors associated with Parkinson’s disease, providing a new avenue for research into its pathogenesis and potential treatments .

Lysosomal β-Glucosidase Stabilization: As a competitive inhibitor of human lysosomal β-glucosidase, Isofagomine D-Tartrate interacts with the catalytic pocket of the enzyme, acting as a stabilizer. This interaction promotes proper folding and increases enzyme activity, which is beneficial for cells with mutant forms of β-glucosidase .

Enhancement of Mutant Enzyme Activity: Isofagomine D-Tartrate has shown efficacy in increasing lysosomal β-glucosidase activity by 2- to 3-fold in mutant N370S Gaucher fibroblasts. This suggests its potential application in enhancing the activity of other mutant enzymes that may be implicated in various lysosomal storage disorders .

Chemical Chaperone Therapy: The compound’s role as a chemical chaperone offers a therapeutic strategy for diseases caused by misfolded enzymes. By promoting correct folding and stabilization, Isofagomine D-Tartrate can potentially improve enzyme function in several genetic disorders where enzyme misfolding is a contributing factor .

Potential Applications in Neurodegenerative Diseases: Given its impact on lysosomal enzymes, there is potential for Isofagomine D-Tartrate to be used in research into neurodegenerative diseases where lysosomal dysfunction plays a role, such as Alzheimer’s and Huntington’s diseases .

Mechanism of Action

Target of Action

Isofagomine D-Tartrate primarily targets the human lysosomal enzyme β-glucosidase . This enzyme plays a crucial role in the metabolization of glucocerebroside . In individuals with Gaucher’s disease, β-glucosidase is misfolded due to various mutations, one of which is called N370S .

Mode of Action

Isofagomine D-Tartrate is a competitive inhibitor of β-glucosidase . It interacts with the catalytic pocket of β-glucosidase, acting as a chemical chaperone . This interaction stabilizes and promotes the folding of the enzyme, thereby increasing the amount of β-glucosidase .

Biochemical Pathways

The compound selectively binds to the N370S glucocerebrosidase, restoring its correct conformation and enhancing its activity about threefold . This results in an increase in lysosomal β-glucosidase activity, particularly noted within mutant N370S Gaucher fibroblasts .

Pharmacokinetics

Its solubility has been reported in dmso and pbs (ph 72) , which could potentially influence its bioavailability.

Result of Action

The action of Isofagomine D-Tartrate leads to an increase in lysosomal β-glucosidase activity by 2- to 3-fold in mutant N370S Gaucher fibroblasts . This compound has been studied in the context of Gaucher disease, a lysosomal storage disorder resulting from substantial deficiency of β-glucosidase .

Action Environment

It’s worth noting that the compound’s interaction with the catalytic pocket of β-glucosidase suggests that changes in the cellular environment could potentially affect its action .

Safety and Hazards

Isofagomine D-Tartrate may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation .

Future Directions

Isofagomine D-Tartrate has been studied in the context of Gaucher disease, a lysosomal storage disorder resulting from substantial deficiency of β-glucosidase and recently identified as a parkinsonism risk factor . It has also been shown to inhibit multiple TcdB variants and protect mice from Clostridioides difficile induced mortality . These findings suggest potential future directions for the use of Isofagomine D-Tartrate in therapeutic applications.

properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBPPCHRAVUQMC-AWUBODBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80919444
Record name 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

919364-56-0
Record name 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the role of Isofagomine D-Tartrate in the study on Rottlerin's effects on lipid metabolism?

A: Isofagomine D-Tartrate served as a crucial tool to investigate the mechanism behind Rottlerin's influence on lipid reduction within cells []. This compound acts as a potent inhibitor of β-glucosidase, an enzyme involved in the breakdown of specific lipids called glycosphingolipids.

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